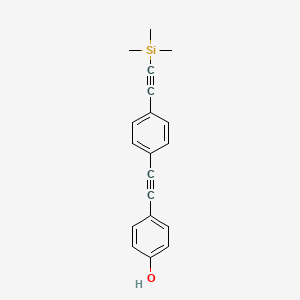

4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol is an organic compound that features a phenol group substituted with a trimethylsilyl-ethynyl group. This compound is notable for its applications in organic synthesis and material science due to its unique structural properties.

準備方法

Industrial Production Methods

化学反応の分析

Types of Reactions

4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions[][1].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halides and organometallic compounds are employed under basic or acidic conditions[][1].

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohols and corresponding reduced derivatives.

Substitution: Various substituted phenols depending on the nucleophile used[][1].

科学的研究の応用

Material Science

Nonlinear Optical Materials

- The compound exhibits enhanced nonlinear optical responses, making it suitable for applications in optical switching and modulation. Materials derived from this compound are being explored for their potential in photonics, particularly in devices that require precise control of light.

Chemistry

Catalytic Efficiency

- In synthetic organic chemistry, 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol serves as a building block for constructing complex molecular architectures. It has shown improved catalytic efficiency and selectivity in various reactions, paving the way for new pathways in chemical synthesis.

Environmental Science

Hazardous Compound Sensors

- The compound has been utilized in the development of sensors that demonstrate increased sensitivity and selectivity towards specific hazardous compounds. This application is crucial for environmental monitoring and assessment of pollutants, enhancing the capabilities of detection technologies.

Printed Electronics

Conductive Inks

- In the realm of printed electronics, inks formulated with this compound provide good conductivity and adhesion properties. This enables the production of flexible electronic circuits, which are essential for the advancement of wearable technology and other innovative electronic applications.

Supramolecular Chemistry

Self-Healing Materials

- The supramolecular polymers derived from this compound exhibit reversible properties that can be harnessed for self-healing materials and smart coatings. This application is particularly valuable in creating durable materials that can repair themselves after damage.

While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown promising results:

Antiviral Activity

- Research indicates that derivatives of this compound may exhibit significant antiviral effects against various viruses. For example, certain modifications to the ethynyl and aniline components have resulted in up to a 70% reduction in viral loads in vitro .

Tyrosinase Inhibition

- The compound's structure suggests potential therapeutic applications in inhibiting tyrosinase, an enzyme involved in melanin biosynthesis. This inhibition could lead to treatments for conditions related to excessive pigmentation or melanoma .

Summary Table of Applications

| Field | Application | Results/Benefits |

|---|---|---|

| Material Science | Nonlinear optics | Enhanced optical switching capabilities |

| Chemistry | Catalysis | Improved efficiency and selectivity in reactions |

| Environmental Science | Hazardous compound sensors | Increased sensitivity for environmental monitoring |

| Printed Electronics | Conductive inks | Enables flexible electronic circuits |

| Supramolecular Chemistry | Self-healing materials | Development of durable materials |

| Biological Activity | Antiviral activity | Significant reduction in viral loads |

| Tyrosinase inhibition | Potential treatment for pigmentation disorders |

類似化合物との比較

Similar Compounds

- 4-((Trimethylsilyl)ethynyl)benzaldehyde

- 4-((Trimethylsilyl)ethynyl)aniline

- 4-((Trimethylsilyl)ethynyl)benzoic acid

生物活性

4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol, also known by its CAS number 88075-18-7, is an organic compound characterized by a phenolic structure with a trimethylsilyl ethynyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing available research findings, case studies, and relevant data.

- Molecular Formula : C₁₁H₁₄OSi

- Molecular Weight : 190.31 g/mol

- Structure : The compound consists of a phenolic hydroxyl group and an ethynyl group attached to a trimethylsilyl moiety, enhancing its stability and solubility in organic solvents.

1. Antioxidant Properties

The presence of the phenolic hydroxyl group in this compound contributes to its antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage and may have implications in aging and chronic diseases.

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative activity of structurally similar compounds found significant inhibition of cancer cell lines at low concentrations. For instance, derivatives showed IC50 values in the nanomolar range against various cancer types, indicating potential effectiveness as therapeutic agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| PIB-SO | HT-29 | 0.35 |

| PIB-SO | M21 | 0.20 |

| PIB-SO | MCF7 | 0.25 |

The mechanism by which this compound exerts its biological effects involves interactions with multiple molecular targets:

- Hydrogen Bonding : The phenolic group can form hydrogen bonds with biological macromolecules.

- Cell Cycle Modulation : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

- Reactive Oxygen Species (ROS) : The antioxidant properties may help modulate ROS levels within cells, influencing signaling pathways related to cell survival and apoptosis .

Applications in Drug Discovery

Given its structural characteristics and biological activities, this compound is being explored as a potential lead compound in drug discovery:

特性

IUPAC Name |

4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18OSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13,20H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHVPFCDJGGINA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474292 |

Source

|

| Record name | 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910467-75-3 |

Source

|

| Record name | 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。